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An In-Depth Technical Guide to the Mechanism of Action of YL205 For Researchers, Scientists,
and Drug Development Professionals

Executive Summary

YL205 is an investigational antibody-drug conjugate (ADC) developed by MediLink
Therapeutics, designed for the treatment of advanced solid tumors.[1][2] This technical guide
provides a comprehensive overview of the mechanism of action of YL205, based on preclinical
data presented at the American Association for Cancer Research (AACR) Annual Meeting in
2024. YL205 leverages MediLink's proprietary Tumor Microenvironment Activable Linker-
payload (TMALIN®) platform to selectively deliver a potent topoisomerase | inhibitor to cancer
cells overexpressing the sodium-dependent phosphate transport protein 2B (NaPi2b).[3][4][5]
The preclinical data demonstrate that YL205 exhibits a high therapeutic index, potent anti-
tumor activity in various xenograft models, and a favorable pharmacokinetic profile, warranting
its ongoing clinical development.[4][6]

Core Components and Molecular Design

YL205 is a sophisticated bioconjugate engineered with three primary components: a targeting
antibody, a cytotoxic payload, and a specialized linker system.[4]

» Targeting Antibody: A humanized monoclonal antibody that specifically targets NaPi2b
(encoded by the SLC34A2 gene).[4][7] NaPi2b is a cell surface transporter with high
expression in several solid tumors, including ovarian, non-small cell lung, thyroid, and breast
cancers, while having limited expression in normal tissues.[3][4][7]
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o Cytotoxic Payload: A novel and potent topoisomerase | inhibitor, identified as YL0010014.[4]
Topoisomerase | is a crucial enzyme for DNA replication and transcription, and its inhibition
leads to DNA damage and ultimately, apoptotic cell death.

o Linker Technology: YL205 is constructed using MediLink's TMALIN® platform, featuring a
protease-cleavable tripeptide linker.[4][8] This platform enables a site-specific conjugation,
resulting in a highly homogeneous ADC with a drug-to-antibody ratio (DAR) of 8.[4] The
hydrophilic nature of the linker-payload contributes to the favorable pharmacokinetic
properties of the ADC.[3][6]

Mechanism of Action: A Multi-Step Process

The therapeutic effect of YL205 is achieved through a targeted delivery system that culminates
in the induction of cancer cell death. The mechanism can be broken down into the following key
steps:

e Circulation and Tumor Targeting: Following intravenous administration, YL205 circulates in
the bloodstream. Its high stability in plasma minimizes the premature release of its cytotoxic
payload.[4] The anti-NaPi2b antibody component of YL205 directs the ADC to NaPi2b-
expressing tumor cells.

e Binding and Internalization: YL205 demonstrates high-affinity binding to NaPi2b on the
surface of cancer cells.[4] Upon binding, the YL205-NaPi2b complex is efficiently internalized
into the tumor cells via endocytosis.[4]

o Payload Release: The TMALIN® platform is uniquely designed for dual payload release
through enzymatic cleavage of the linker.[5][9][10] This cleavage occurs both intracellularly
within the lysosomal compartment of the cancer cell and extracellularly within the tumor
microenvironment, which is often rich in proteases.[3][7]

« Induction of Apoptosis: Once released, the topoisomerase | inhibitor payload (YL0010014)
translocates to the nucleus, where it inhibits its target enzyme. This leads to the
accumulation of single-strand DNA breaks, triggering a DNA damage response and
subsequent apoptosis of the cancer cell.[4]

o Bystander Effect: The released payload is cell-permeable, allowing it to diffuse out of the
targeted cancer cell and kill neighboring tumor cells, regardless of their NaPi2b expression
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level.[3][8] This "bystander effect” is a critical feature of effective ADCs, as it helps to
overcome tumor heterogeneity.

Preclinical Data

The following tables summarize the key quantitative findings from the preclinical evaluation of
YL205.

ble 1: Bindi fini | In Vitro ¢ .

In Vitro
. NaPi2b Expression  Binding Affinity .
Cell Line Cytotoxicity (IC50,
Level (EC50, nM)
nM)
OVCAR3 High 0.23 0.12
NCI-H441 Low 1.3 Not Reported
NCI-H1781 Medium Not Reported 0.85
SK-OV-3 Negative No Binding No Activity

Data extracted from a poster presentation at the AACR Annual Meeting 2024.[4]

ble 2: In Vi . i : [ lels

Xenograft NaPi2b Tumor Growth .
. Treatment L Observations
Model Expression Inhibition
) Complete tumor
OVCAR3 High YL205 Dose-dependent )
regression
i Significant tumor
IGR-OV3 High YL205 Dose-dependent )
suppression
) Significant tumor
0ov0243 High YL205 Dose-dependent ]
suppression
Effective tumor
NCI-H441 Low YL205 Dose-dependent

suppression
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Data extracted from a poster presentation at the AACR Annual Meeting 2024.[4]

Table 3: PI Kineti | Stabili il

Species Key Findings

Linear pharmacokinetic profile. Overlapping
c | Monk ADC and total antibody PK curves, indicating
ynomolgus Mionkey . S .
high stability in circulation. Doses up to 20

mg/kg were well-tolerated.

Payload release was less than 0.5% after 21
Human, Rat, Monkey Plasma days of incubation, demonstrating high plasma

stability.

Data extracted from a poster presentation at the AACR Annual Meeting 2024.[4]

Signaling Pathways and Experimental Workflows
Diagram 1: YL205 Mechanism of Action  dot
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Caption: The preclinical to clinical development workflow for YL205.
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Experimental Protocols

Disclaimer: The following experimental protocols are inferred from the publicly available data.
Detailed, step-by-step methodologies have not been published by the manufacturer.

Binding Affinity Assays

o Objective: To determine the binding affinity of YL205 to cells with varying levels of NaPi2b
expression.

o Methodology:
o Cells (OVCAR3, NCI-H441, and SK-OV-3) were cultured to logarithmic growth phase.
o Cells were harvested and incubated with serial dilutions of YL205.

o Binding was detected using a fluorescently labeled secondary antibody against the human
IgG1 backbone of YL205.

o Fluorescence was quantified by flow cytometry.

o The mean fluorescence intensity was plotted against the concentration of YL205, and the
EC50 value was calculated using a nonlinear regression model.

In Vitro Cytotoxicity Assays
» Objective: To evaluate the potency of YL205 in killing NaPi2b-expressing cancer cells.

o Methodology:

o Cancer cell lines (OVCAR3, NCI-H1781, and SK-OV-3) were seeded in 96-well plates and
allowed to adhere overnight.

o Cells were treated with a range of concentrations of YL205 or the free payload YL0010014
for a period of 3-5 days.

o Cell viability was assessed using a standard luminescence-based assay (e.g., CellTiter-
Glo®).
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o Luminescence signals were normalized to untreated controls, and IC50 values were
determined by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Models

o Objective: To assess the anti-tumor efficacy of YL205 in mouse models of human cancer.
o Methodology:

o Female immunodeficient mice (e.g., BALB/c nude) were subcutaneously implanted with
human cancer cells (OVCARS3, IGR-OV3, OV0243, or NCI-H441).

o When tumors reached a predetermined volume (e.g., 100-200 mm3), mice were
randomized into vehicle control and YL205 treatment groups.

o YL205 was administered intravenously at various dose levels and schedules.
o Tumor volume and body weight were measured regularly (e.g., twice weekly).

o Efficacy was evaluated based on tumor growth inhibition and the incidence of complete or
partial tumor regressions.

Conclusion

YL205 is a promising, next-generation antibody-drug conjugate that demonstrates a well-
defined mechanism of action centered on the targeted delivery of a topoisomerase | inhibitor to
NaPi2b-expressing tumors. The use of the TMALIN® platform confers high stability and a
homogeneous drug-to-antibody ratio, which translates to a favorable therapeutic window in
preclinical models. The potent anti-tumor activity, including complete tumor regressions in
xenograft models, and the favorable safety profile support the continued investigation of YL205
in clinical trials for patients with advanced solid tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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